N-苄基-4-溴-N-甲基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

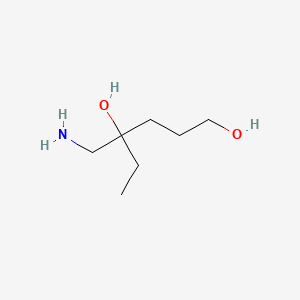

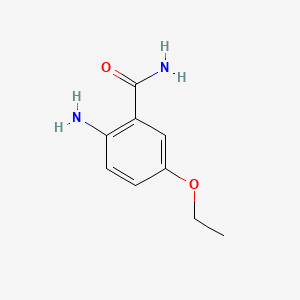

“N-Benzyl-4-bromo-N-methylpyridin-2-amine” is a chemical compound used in scientific research . It possesses diverse applications due to its unique properties, aiding in the development of pharmaceuticals, agrochemicals, and more.

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” could potentially involve amination (arylation) reactions . Benzylic amine synthesis by amination (arylation) is a common method for the synthesis of benzylic amines .Molecular Structure Analysis

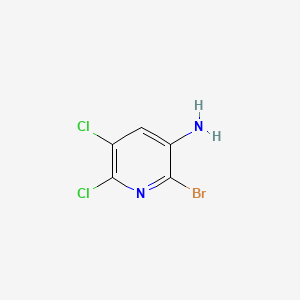

The molecular structure of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” is represented by the formula C6H7BrN2 . The InChI code for this compound is 1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-4-bromo-N-methylpyridin-2-amine” include a molecular weight of 187.04 . The compound is solid in physical form and should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用

Antimicrobial and Antiproliferative Agents

The compound has been studied for its potential as an antimicrobial and antiproliferative agent . Researchers have synthesized derivatives of N-Benzyl-4-bromo-N-methylpyridin-2-amine to study their pharmacological activities. The results revealed promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

The same study also evaluated the anticancer activity of these derivatives against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Some compounds were found to be active against the breast cancer cell line .

Molecular Docking Studies

Molecular docking studies were carried out to study the binding mode of active compounds with receptor . The study demonstrated that some compounds displayed good docking score within the binding pocket of the selected PDB ID and have the potential to be used as lead compounds for rational drug designing .

Synthesis of Imidazoles

The compound has been used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Inhibition of Pathogen Growth

The compound has been used in combination with warm water treatment to inhibit the growth of S. scitamineum and teliospore germination, thereby reducing the occurrence of sugar cane smut diseases . This indicates its potential for eliminating pathogens from perennial sugar cane buds .

Halogen Exchange Reaction

The compound plays an essential role in the halogen exchange reaction . This reaction is crucial in the synthesis of various chemical compounds .

安全和危害

未来方向

属性

IUPAC Name |

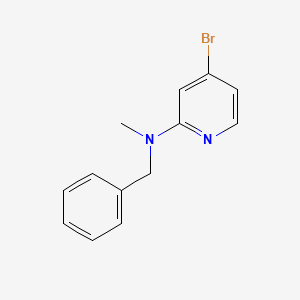

N-benzyl-4-bromo-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14)7-8-15-13/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKWQRXXEQXRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716550 |

Source

|

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

CAS RN |

1289132-66-6 |

Source

|

| Record name | N-Benzyl-4-bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)